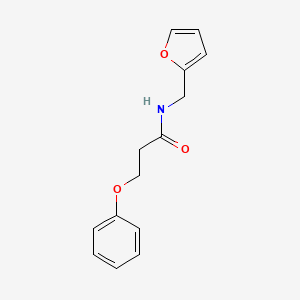

![molecular formula C17H14Cl3N5O6S B5557332 2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

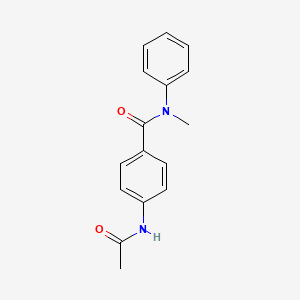

2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a nitro group (NO2), a trichloroethyl group (C2H2Cl3), and a methoxy group (OCH3) attached to another nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the various substituents would add steric bulk and potentially influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the nitro group and amide group) could make this compound relatively polar, influencing its solubility in different solvents. The presence of the benzene ring could contribute to its UV/Vis absorption properties .科学的研究の応用

Anticancer Research

Compounds with nitro, benzamide, and methoxy groups have been explored for their potential anticancer properties. Sosnovsky et al. (1986) discussed the therapeutic indexes of nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, showing increased activity compared to their predecessors, indicating potential in anticancer drug design (Sosnovsky, Rao, & Li, 1986).

Insecticide Development

Research on substituted benzamides has also extended to the development of insecticides. Schaefer et al. (1978) found that certain substituted benzamides were highly effective inhibitors of mosquito development, offering new avenues for controlling larval populations of various Aedes species (Schaefer, Miura, Wilder, & Mulligan, 1978).

Corrosion Inhibition

The role of benzamide derivatives in corrosion inhibition has been investigated, with findings showing that certain N-Phenyl-benzamide derivatives act as effective corrosion inhibitors for mild steel in acidic environments. Mishra et al. (2018) demonstrated the significant impact of substituents on the inhibition efficiency, where methoxy and nitro groups influenced the performance of these inhibitors (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Synthesis and Characterization of Novel Compounds

The synthesis of new compounds for various applications, including pharmaceuticals and materials science, often involves detailed characterization and exploration of potential uses. For example, the development of novel benzothiazole derivatives as antitumor agents by Yoshida et al. (2005) highlights the diverse applications of these chemistries in creating biologically active molecules (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

作用機序

将来の方向性

特性

IUPAC Name |

2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl3N5O6S/c1-31-13-7-6-9(8-12(13)25(29)30)21-16(32)23-15(17(18,19)20)22-14(26)10-4-2-3-5-11(10)24(27)28/h2-8,15H,1H3,(H,22,26)(H2,21,23,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWKMDISKNKSIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl3N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)

![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)

![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)

![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)